Acriflavin-Biotin Conjugate
Overview
Description
Acriflavin-Biotin Conjugate is a compound formed by the conjugation of Biotin and Acriflavin . Acriflavin, also known as Acridine orange, has been known for years as an antibacterial drug .
Molecular Structure Analysis
Acriflavin-Biotin Conjugate contains a total of 70 bonds; 39 non-H bonds, 18 multiple bonds, 9 rotatable bonds, 2 double bonds, 16 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 1 eight-membered ring, 2 ten-membered rings, 1 secondary amide (aliphatic), 1 urea (-thio) derivative, 2 primary amines (aromatic) .
Chemical Reactions Analysis
Acriflavine has been used as a fluorescent probe for the analysis of various compounds. Its analytical applications are mainly based on its native fluorescence properties that could be exploited to be used as a fluorescent probe for analysis of various compounds .
Scientific Research Applications
Cancer Therapy and Imaging
Acriflavine has been identified as a potent agent in cancer therapy, targeting DNA-PKcs and HIF-1α to inhibit tumor growth and enhance the effectiveness of traditional chemotherapy agents. The conjugation with biotin could further improve the specificity and efficiency of acriflavine's anti-cancer activity by exploiting the overexpression of biotin receptors on cancer cells, facilitating targeted drug delivery and reducing off-target effects. The ability of acriflavine to inhibit HIF-1α and suppress tumor growth and vascularization positions it as a promising candidate for repurposing in cancer treatment, with biotin conjugation potentially enhancing its therapeutic index (Ji Cao et al., 2016; A. Mangraviti et al., 2017).
Drug Delivery Systems
Biotin conjugation plays a crucial role in the development of targeted drug delivery systems. By attaching biotin to therapeutic agents or nanoparticles, researchers can exploit the high affinity of biotin for its receptor, avidin, which is often overexpressed on the surface of cancer cells. This approach enhances the selective accumulation of drugs at the tumor site, minimizing systemic toxicity and improving the efficacy of the treatment. Recent advancements in biotin-conjugated drug delivery systems highlight their potential in targeting specific cellular pathways and delivering therapeutic agents directly to cancer cells, thereby improving the therapeutic outcomes of cancer treatments (W. Ren et al., 2015).
Future Directions
Acriflavine has been recognized as a potent inhibitor of SARS-CoV-2 and other betacoronaviruses . The high sequence identity among SARS-CoV2-PL pro across betacoronaviruses indicates that Acriflavin can be used as an antiviral compound for betacoronaviruses in general, and thus could represent a drug ready to use for future outbreaks .
properties
IUPAC Name |
N-[2-[(3,6-diaminoacridin-9-yl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N7O2S/c26-14-5-7-16-18(11-14)30-19-12-15(27)6-8-17(19)23(16)29-10-9-28-22(33)4-2-1-3-21-24-20(13-35-21)31-25(34)32-24/h5-8,11-12,20-21,24H,1-4,9-10,13,26-27H2,(H,28,33)(H,29,30)(H2,31,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYQMAHVCTUSQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC3=C4C=CC(=CC4=NC5=C3C=CC(=C5)N)N)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401655 | |
Record name | Acriflavin-Biotin Conjugate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acriflavin-Biotin Conjugate | |
CAS RN |
1041387-90-9 | |
Record name | Acriflavin-Biotin Conjugate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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